
Chloro-29H,31H-phthalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-29H,31H-phthalocyanine is a synthetic macrocyclic compound that belongs to the phthalocyanine family. It is characterized by a large, planar, aromatic ring system composed of four isoindole units linked by nitrogen atoms. This compound is known for its intense blue-green color and is widely used in various applications due to its chemical stability and unique optical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro-29H,31H-phthalocyanine can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, such as aluminum chloride, under high-temperature conditions. The reaction typically requires a solvent like quinoline or dimethylformamide and a catalyst such as lithium diisopropylamide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert gas to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalocyanine oxides.
Reduction: Reduction reactions can produce phthalocyanine radicals.
Substitution: Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Chlorine, sulfuric acid, or nitric acid under controlled temperatures.
Major Products Formed
Oxidation: Phthalocyanine oxides.
Reduction: Phthalocyanine radicals.
Substitution: Halogenated, sulfonated, or nitrated phthalocyanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro-29H,31H-phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable structure and electron-rich nature.
Biology: Employed in photodynamic therapy for cancer treatment as a photosensitizer.
Medicine: Investigated for its potential antioxidant and antitumor properties.
Industry: Utilized in the production of dyes, pigments, and gas sensors
Wirkmechanismus
The mechanism of action of chloro-29H,31H-phthalocyanine involves its ability to generate reactive oxygen species (ROS) when exposed to light. This property makes it effective as a photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death in cancer cells. The molecular pathways involved include the activation of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper phthalocyanine: Known for its bright blue color and used extensively in paints and dyes.
Zinc phthalocyanine: Used in gas sensors and optical devices due to its unique electronic properties.
Uniqueness
Chloro-29H,31H-phthalocyanine stands out due to its chlorine substitution, which enhances its chemical reactivity and stability. This makes it particularly useful in applications requiring robust performance under harsh conditions .
Eigenschaften
CAS-Nummer |
80935-96-2 |
|---|---|
Molekularformel |
C32H17ClN8 |
Molekulargewicht |
549.0 g/mol |
IUPAC-Name |
32-chloro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H17ClN8/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32/h1-15H,(H2,34,35,36,37,38,39,40,41) |
InChI-Schlüssel |
CJVIJSBNZVSZNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=NC(=NC7=NC(=NC2=N3)C8=CC=CC=C87)C9=C6C(=CC=C9)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


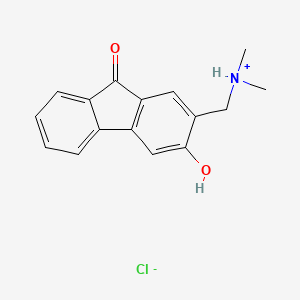
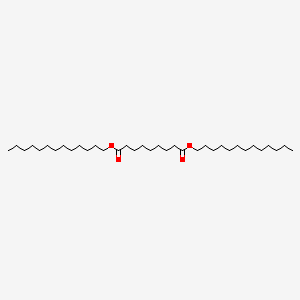
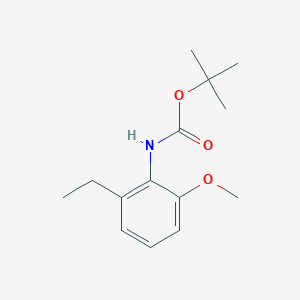
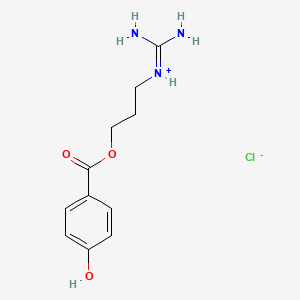

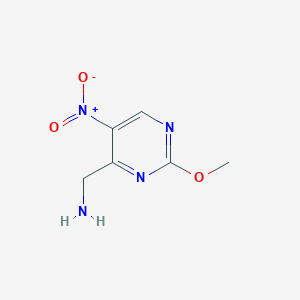
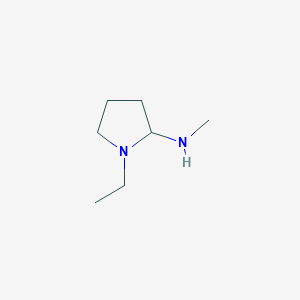
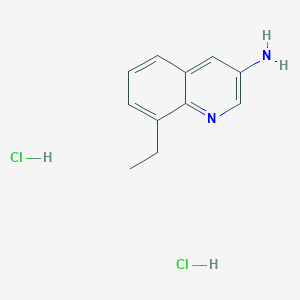
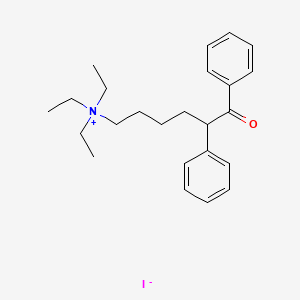
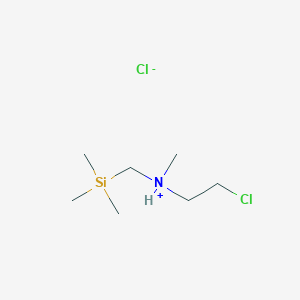

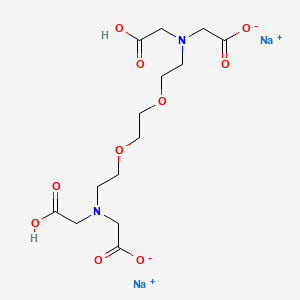
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
